REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C([O:6][C:7]([CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:11][CH2:10]1)=O)C>CC(O)C>[N:12]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:13][CH2:14][CH:9]([C:7]([NH:2][NH2:3])=[O:6])[CH2:10][CH2:11]1 |f:0.1|
|
Name
|
|
Quantity
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61.4 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.253 mol
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1CCN(CC1)C1=NC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CC(C)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before heating
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Type
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TEMPERATURE
|
Details
|
under reflux for 18 hours
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Duration
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18 h
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Type
|
FILTRATION
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Details
|
to 10° C. and the product, a white solid, was collected by filtration (44.5 g)
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Name
|
|
Type
|
|
Smiles
|
N1(CCC(CC1)C(=O)NN)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |